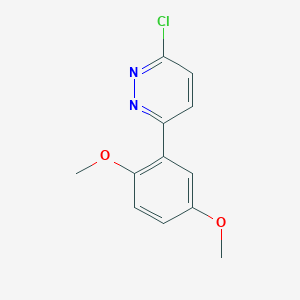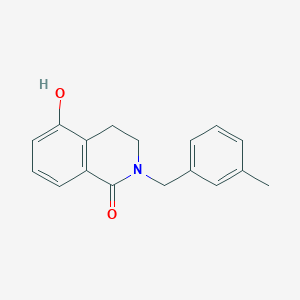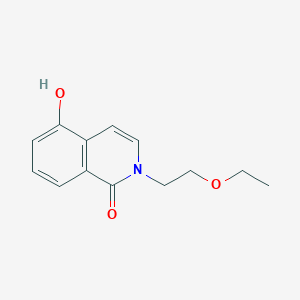![molecular formula C11H13N3S B1438927 1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol CAS No. 1156923-25-9](/img/structure/B1438927.png)
1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol
Descripción general
Descripción
The compound “1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group (similar to the hydroxyl group (–OH) in alcohols). The compound also contains a dimethylamino group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the thiol group, and the dimethylamino group. The electronic and steric effects of these groups would likely influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiol and dimethylamino groups could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Transformation of Derivatives
The synthesis and transformation of 1,3-azoles, including imidazoles, have been extensively studied due to their chemical and biological properties. The synthesis generally involves metallic derivatives of imidazole and phosphorus halides, or a cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These derivatives exhibit diverse biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties (E. Abdurakhmanova et al., 2018).
Azolylthioacetic Acids Synthesis and Activity
Azolylthioacetic acids, derived from azoles including imidazoles, show significant biological effects. Their synthesis involves reactions of azoles containing the thiol group with haloacetic acids, leading to compounds characterized by antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. This highlights the potential for new bioactive compounds within this class (V. Chornous et al., 2016).
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Imidazo[2,1-b]thiazole derivatives have shown a wide range of pharmacological activities, establishing this moiety as a promising and versatile component in medicinal chemistry. These derivatives have been part of several therapeutic agents, indicating their significant role in developing new drugs (M. Shareef et al., 2019).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been explored for their antitumor activities, with some compounds showing promising results in preclinical testing. This research area is crucial for discovering new antitumor drugs and understanding compounds with diverse biological properties (M. Iradyan et al., 2009).
Organoselenium Compounds and Thiol Modifiers
Organoselenium compounds, mimicking the activity of selenoproteins and modifying thiol groups in proteins, offer insights into designing new molecules with enhanced pharmacological effects. These compounds' GPx-like activity and ability to protect selenoproteins from inactivation are key areas of research, highlighting their potential beyond mere enzymatic mimicry (N. V. Barbosa et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-13(2)9-3-5-10(6-4-9)14-8-7-12-11(14)15/h3-8H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDLSJNPVIPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)
![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)

![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
